O-Phthalimide-C5-acid

Crystal Engineering Solid-State Chemistry Hydrogen Bonding

O-Phthalimide-C5-acid (C6 spacer) offers a non-zwitterionic hapten linker with defined LogP 1.87 and MP 103-107 °C. Unlike shorter-chain analogs that form zwitterionic chains, this C5 spacer ensures predictable solubility and consistent hapten presentation in immunoassay design. • Non-zwitterionic carboxyl dimer ensures reproducible processing vs. zwitterionic analogs. • LogP 1.87 optimizes membrane permeability for PROTAC conjugation. • Validated crystallography reference for hydrogen-bonding studies. High purity, global shipping.

Molecular Formula C14H15NO4
Molecular Weight 261.27 g/mol
CAS No. 4443-26-9
Cat. No. B107536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Phthalimide-C5-acid
CAS4443-26-9
Synonyms1,3-Dioxo-2-isoindolinehexanoic Acid;  1,3-Dihydro-1,3-dioxo-2H-isoindole-2-hexanoic Acid;  6-(1,3-Dioxo-1,3-dihydroisoindol-2-yl)hexanoic Acid;  6-Phthalimidohexanoic Acid;  Phthalimidocapronic Acid;  ε-Phthalimidocaproic Acid;  ω-Phthalimidocaproic Acid; 
Molecular FormulaC14H15NO4
Molecular Weight261.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)O
InChIInChI=1S/C14H15NO4/c16-12(17)8-2-1-5-9-15-13(18)10-6-3-4-7-11(10)14(15)19/h3-4,6-7H,1-2,5,8-9H2,(H,16,17)
InChIKeyQJDSLDWVMCWWCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Phthalimide-C5-acid: Bioconjugation & Structural Studies


O-Phthalimide-C5-acid (CAS 4443-26-9), systematically named 6-phthalimidohexanoic acid, is a member of the ω-phthalimidoaliphatic carboxylic acid series with the molecular formula C14H15NO4 [1]. Characterized by a terminal phthalimide moiety linked to a hexanoic acid chain via a C5 alkyl spacer, this compound is a white solid at room temperature with a melting point range of 103–107 °C and a LogP of 1.87 . It is primarily utilized as a hapten with a carboxyl-terminated spacer arm, designed for covalent conjugation to carrier proteins in antigen design . Its specific chain length governs key physicochemical properties, including hydrogen bonding behavior and lipophilicity, that directly influence its performance in downstream research applications.

Designed as a hapten with a C5 spacer for carrier protein conjugation in immunoassay development.
Exhibits a non-zwitterionic solid-state architecture, forming carboxylic acid dimers distinct from shorter-chain analogs.
Versatile synthetic building block for PROTACs, peracids, and other derivatives.

O-Phthalimide-C5-acid: Analog Substitution Risks


Substituting O-Phthalimide-C5-acid (C6) with its shorter-chain analogs (C2–C5) is not a functionally equivalent procurement strategy. The ω-phthalimidoaliphatic carboxylic acid series exhibits a chain-length-dependent transition in solid-state hydrogen bonding architecture: acids with 2–4 carbon spacers adopt a zwitterionic state and form N⁺–H···O hydrogen-bonded chains, whereas O-Phthalimide-C5-acid (C6) is non-zwitterionic and generates carboxylic acid dimers [1]. This fundamental difference in crystal packing can impact solubility, dissolution rate, and processing behavior during formulation. Furthermore, the compound's LogP value (1.87) represents a predictable stepwise increase in lipophilicity relative to shorter-chain analogs (e.g., C3 LogP 0.70, C4 LogP 1.09), a critical parameter for optimizing membrane permeability, protein binding, or extraction efficiency in assay development . Using an alternative spacer length without re-optimizing experimental conditions introduces uncontrolled variables that can undermine data reproducibility.

Shorter-chain analogs (C2–C4) form zwitterionic N⁺–H···O chains, altering solid-state properties relative to C6.
Lipophilicity increases with chain length; using a different analog without re-optimization may shift partitioning behavior.
Hapten spacer length variation can alter epitope presentation, potentially affecting antibody specificity.

O-Phthalimide-C5-acid: Evidence vs. Shorter-Chain Analogs


Hydrogen Bonding Architecture: Dimer vs. Chain

The crystal structure of O-Phthalimide-C5-acid (6-phthalimidohexanoic acid) reveals a non-zwitterionic state where molecules associate via carboxylic acid dimers. In contrast, the C2, C3, and C4 analogs (2-phthalimidoethanoic, 3-phthalimidopropanoic, and 4-phthalimidobutanoic acid) are zwitterionic and form extended N⁺–H···O hydrogen-bonded chains [1].

Hydrogen Bonding Architecture
Head-to-head
Non-zwitterionic; carboxylic acid dimers
C2–C4 analogs: Zwitterionic; N⁺–H···O chains
May impact solid-state processing and handling consistency.
Qualitative chain-to-dimer transition; single-crystal data at 295 K.
Crystal Engineering Solid-State Chemistry Hydrogen Bonding

Lipophilicity: LogP Increase with Chain Length

O-Phthalimide-C5-acid (C6) demonstrates a LogP value of 1.87, which represents a predictable, stepwise increase in lipophilicity compared to its shorter-chain analogs. This trend is critical for applications where enhanced membrane permeability or specific partitioning behavior is required [1].

Lipophilicity Trend
Class-level
LogP 1.87 (C6)
C3: 0.70 · C4: 1.09 · C5: 1.7
Supports partitioning control in biphasic systems.
Calculated LogP values; experimental validation recommended.
Lipophilicity Physicochemical Properties Drug Design

Melting Point: Distinct Thermal Behavior

O-Phthalimide-C5-acid (C6) has a reported melting point range of 103–107 °C, which is distinct from the melting points of its shorter-chain analogs. This difference in thermal behavior is a direct consequence of the varying crystal packing and hydrogen bonding networks within the solid state .

Thermal Behavior
Data to verify
103–107 °C (C6)
C3: 151 °C · C4: 115–119 °C · C2: 40–45 °C
Serves as identity and purity reference point.
Source-specific review; verify upon receipt.
Thermal Analysis Solid-State Properties Purity Assessment

Hapten Spacer: Epitope-Carrier Separation

O-Phthalimide-C5-acid is specifically designed with a five-carbon alkyl spacer (C5) between the phthalimide moiety and the terminal carboxyl group. This spacer length provides a defined spatial separation when the hapten is conjugated to carrier proteins, which can influence the accessibility of the phthalimide epitope to the immune system and the resulting antibody specificity . While direct comparative immunogenicity data for this specific compound is not available, the principle of spacer length optimization is a well-established tenet in hapten design.

Hapten Spacer Role
Class-level
5-carbon alkyl spacer
Shorter/longer analogs: altered epitope distance
Spacer length may influence antibody specificity.
Class-level inference; direct immunogenicity data unavailable.
Hapten Design Immunoassay Development Bioconjugation

O-Phthalimide-C5-acid: Key Applications


Custom Hapten Synthesis for Immunoassay Development

The defined C5 spacer of O-Phthalimide-C5-acid provides an optimal distance for presenting the phthalimide epitope to the immune system following conjugation to a carrier protein. This property, combined with its predictable LogP of 1.87, ensures reliable conjugation efficiency and consistent hapten presentation, which is essential for generating antibodies with the desired specificity and affinity in immunoassay development [1].

Building Block for PROTACs and Bifunctional Degraders

As a phthalimide-containing carboxylic acid with a flexible C5 alkyl linker, O-Phthalimide-C5-acid serves as a versatile building block for constructing proteolysis-targeting chimeras (PROTACs). Its non-zwitterionic nature and specific lipophilicity (LogP 1.87) contribute to the overall physicochemical properties of the final PROTAC molecule, influencing cell permeability and target engagement. The distinct melting point (103–107 °C) and known crystal structure provide a solid foundation for quality control during multi-step synthetic routes [1].

Crystallography & Solid-State Reference Standard

The well-characterized crystal structure of O-Phthalimide-C5-acid, which reveals a non-zwitterionic carboxylic acid dimer motif, makes it a valuable reference compound for crystallography and solid-state chemistry research. It serves as a model system for studying the influence of alkyl chain length on hydrogen bonding patterns in ω-phthalimidoaliphatic carboxylic acids, providing a benchmark for comparing structural features across the series [1].

Precursor for ω-Phthalimidoaliphatic Derivatives

O-Phthalimide-C5-acid is a key precursor for synthesizing a variety of ω-phthalimidoaliphatic derivatives, including the corresponding peracids (e.g., 6-phthalimidoperoxohexanoic acid) which are used as bleaching agents in detergent formulations. The compound's defined chain length and purity are critical for ensuring the performance and stability of downstream derivatives in industrial applications [2].

Application
Selection Property
Validation Focus
Custom Hapten Synthesis for Immunoassays
Defined C5 spacer and terminal carboxyl
Conjugation reproducibility; epitope presentation consistency
PROTAC and Bifunctional Degrader Synthesis
Phthalimide moiety with C5 linker, non-zwitterionic character
Physicochemical influence on permeability and target engagement
Crystallography Reference Standard
Non-zwitterionic dimer crystal structure
Chain-length-dependent hydrogen bonding studies
Precursor for ω-Phthalimido Derivatives
Defined chain length and identity
Downstream derivative performance and stability assessment

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